![molecular formula C16H14N2O2 B7636505 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a pyrrole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 1,5-dimethylpyrrole-2-carbonitrile under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The carbonitrile group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds with similar phenylpropanoid structures.
Chalcones: Compounds with similar enone structures.
Pyrrole Derivatives: Compounds with similar pyrrole rings.
Uniqueness
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-13(9-14(10-17)18(11)2)5-8-16(20)12-3-6-15(19)7-4-12/h3-9,19H,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEJFIFETBIJDK-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=CC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C/C(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.